molecular formula C24H34N2O4 B15107144 4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane

4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane

Cat. No.: B15107144
M. Wt: 414.5 g/mol
InChI Key: RXQPORAVEQBPSG-UHFFFAOYSA-N
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Description

4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a diazacyclododecane ring substituted with two 4-methoxybenzyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler diazacyclododecane derivative.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiols (RSH).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 1,7-dioxa-4,10-diazacyclododecane.

    Substitution: Formation of various substituted diazacyclododecane derivatives.

Scientific Research Applications

4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as a molecular probe in studying biological systems due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The diazacyclododecane ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound can bind to proteins or nucleic acids, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane (Cyclen): A similar macrocyclic compound with four nitrogen atoms in the ring.

    1,4,7-Triazacyclononane (TACN): A smaller macrocyclic compound with three nitrogen atoms in the ring.

    1,4,8,11-Tetraazacyclotetradecane (Cyclam): A larger macrocyclic compound with four nitrogen atoms in the ring.

Uniqueness

4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane is unique due to the presence of the 4-methoxybenzyl groups, which impart distinct chemical properties and potential applications compared to other macrocyclic compounds. These substituents can enhance the compound’s ability to form stable complexes and interact with biological targets, making it a valuable tool in various fields of research.

Properties

Molecular Formula

C24H34N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

4,10-bis[(4-methoxyphenyl)methyl]-1,7-dioxa-4,10-diazacyclododecane

InChI

InChI=1S/C24H34N2O4/c1-27-23-7-3-21(4-8-23)19-25-11-15-29-17-13-26(14-18-30-16-12-25)20-22-5-9-24(28-2)10-6-22/h3-10H,11-20H2,1-2H3

InChI Key

RXQPORAVEQBPSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCOCCN(CCOCC2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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